![molecular formula C20H22N6O4S B3012640 N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021211-40-4](/img/structure/B3012640.png)

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

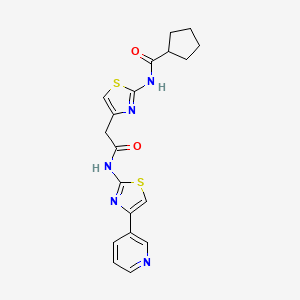

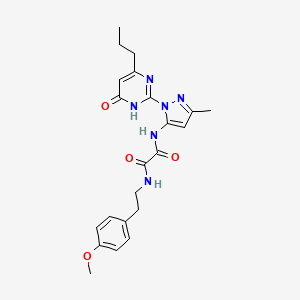

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula C21H22N6O. It contains several functional groups, including an amine group, a pyridazin group, and a sulfonamide group. The exact structure would need to be determined through methods such as X-ray crystallography .Applications De Recherche Scientifique

- Researchers have investigated the antibacterial efficacy of synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a–h) against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (E. coli) ST131 strains .

- N 2,N 4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) , a prodrug of pyridine-2,4-dicarboxylic acid (24PDC), showed anti-fibrosis activity by reducing collagen deposition in a liver fibrosis model .

- TGF-β signaling plays a crucial role in cancer progression and fibrosis. Inhibitors like EW-7197 hold promise as both cancer immunotherapeutics and antifibrotic agents .

- Computational studies involving molecular docking have explored the binding interactions of synthesized compounds with the active site of β-lactamase receptors in E. coli .

Antibacterial Activity

Anti-Fibrotic Properties

Cancer Immunotherapy and Antifibrotic Agents

Molecular Docking Studies

Mécanisme D'action

Target of Action

Similar compounds have been found to target various proteins and enzymes in the body .

Mode of Action

It’s known that similar compounds can produce nitric oxide (no), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Biochemical Pathways

Compounds with similar structures have been found to impact various biochemical pathways, including those involved in the production of nitric oxide .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been found to mediate tumoricidal and bactericidal actions in macrophages through the production of nitric oxide .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Propriétés

IUPAC Name |

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4S/c1-14-6-7-21-20(12-14)24-19-5-4-18(25-26-19)22-8-9-23-31(27,28)15-2-3-16-17(13-15)30-11-10-29-16/h2-7,12-13,23H,8-11H2,1H3,(H,22,25)(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWACWRGERGFIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate](/img/structure/B3012558.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B3012559.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)

![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)

![2-[(Methylsulfanyl)methyl]pyrrolidine](/img/structure/B3012576.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3012579.png)